

Application Notes and Protocols: Synthesis and Application of Quinazoline-Thiosemicarbazone Derivatives

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Compound of Interest

Compound Name: 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The quinazoline scaffold is considered a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Similarly, thiosemicarbazones, characterized by the $-N-C(=S)-N=CH-$ pharmacophore, have garnered significant attention for their diverse biological potential, including antitumor, antibacterial, antifungal, and antiviral activities.[3][4]

The molecular hybridization of these two pharmacophores into a single molecular entity—quinazoline derivatives containing a thiosemicarbazone moiety—is a rational drug design strategy. This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. These hybrid molecules have shown promise, particularly as anticancer agents targeting key signaling pathways involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6]

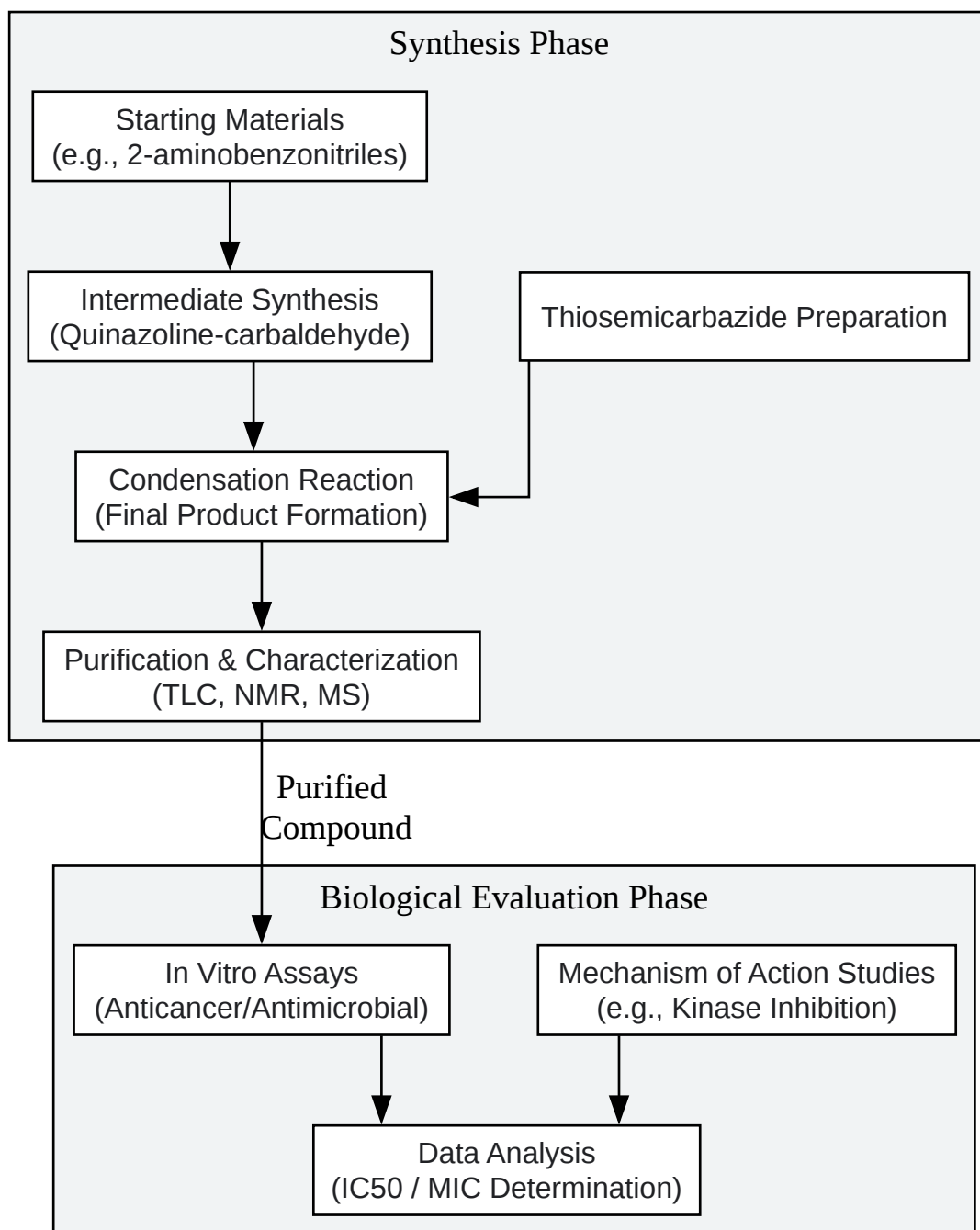
This document provides detailed protocols for the synthesis of these hybrid compounds, summarizes their biological activities with quantitative data, and illustrates their mechanism of action.

Experimental Protocols

A common synthetic strategy for preparing quinazoline-thiosemicarbazone derivatives involves a multi-step process, beginning with the synthesis of a quinazoline-carbaldehyde intermediate, followed by condensation with a suitable thiosemicarbazide.

General Synthetic Workflow

The overall process can be visualized as a sequence of chemical reactions followed by biological evaluation.



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Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 4-(Phenoxy)-6,7-dimethoxy-quinazoline-carbaldehyde Intermediate

This protocol is adapted from methodologies used in the synthesis of VEGFR2 inhibitors.^{[5][7]}

- Materials and Reagents:
 - Quinazoline-carbaldehyde precursor
 - Phenol
 - Potassium carbonate (K_2CO_3)
 - N,N-Dimethylformamide (DMF)
 - Standard laboratory glassware and magnetic stirrer
- Procedure:
 - Dissolve the quinazoline-carbaldehyde precursor (1 mmol) and phenol (1.2 mmol) in DMF (10 mL) in a round-bottom flask.
 - Add potassium carbonate (2 mmol) to the mixture.
 - Heat the reaction mixture to 80°C and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
 - Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the intermediate aldehyde.

Protocol 2: Synthesis of Final Quinazoline-Thiosemicarbazone Derivatives (TSC1-TSC10)

This protocol describes the condensation reaction between the quinazoline aldehyde intermediate and various thiosemicarbazides.^{[5][7]}

- Materials and Reagents:

- 4-(Phenoxy)-6,7-dimethoxy-quinazoline-carbaldehyde intermediate (from Protocol 1)
- Appropriately substituted thiosemicarbazide derivatives (e.g., 4-phenyl-3-thiosemicarbazide)[5]
- Ethanol (EtOH)
- Concentrated acetic acid (catalyst)
- Procedure:
 - Add the quinazoline-carbaldehyde intermediate (1 mmol) to ethanol (7 mL) in a round-bottom flask.
 - Reflux the mixture with stirring for 1 hour until complete dissolution is observed.[5]
 - To the resulting solution, add the corresponding thiosemicarbazide derivative (1 mmol).[5]
 - Add one drop of concentrated acetic acid as a catalyst.[5]
 - Continue stirring under reflux conditions for 5 hours, during which a precipitate typically forms.[5]
 - Monitor the reaction completion by TLC.
 - After cooling to room temperature, filter the precipitate.
 - Wash the solid product with cold ethanol and dry to obtain the final quinazoline-thiosemicarbazone derivative.
 - Characterize the final compound using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry.[5][8]

Applications & Biological Activity

Quinazoline-thiosemicarbazone derivatives have been extensively evaluated for various biological activities, primarily focusing on their anticancer and antimicrobial potential.

Anticancer Activity

These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.[9] Their mechanism often involves the inhibition of crucial enzymes in cancer progression, such as tyrosine kinases.[10]

Table 1: In Vitro Anticancer Activity of Quinazoline-Thiosemicarbazone Derivatives

Compound	Target Cancer Cell Line	IC ₅₀ (μM)	Reference
TSC5	A549 (Lung)	1.83	[5]
TSC9	A549 (Lung)	1.95	[5]
TSC10	A549 (Lung)	1.33	[5]
Sorafenib	A549 (Lung)	2.56	[5]
Compound 5b	HeLa (Cervical)	2.1	[9]
Compound 5f	PC-3 (Prostate)	3.2	[9]

| Compound 9c | HCT-116 (Colon) | 1.7 |[9] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Several series of these derivatives have been synthesized and tested against various pathogenic microbes, showing moderate to potent activity.[3] The presence of specific substituents, such as nitro groups, has been shown to enhance activity against certain bacterial and fungal strains.[1][11]

Table 2: Antimicrobial Activity of Quinazoline-based Thiosemicarbazones

Compound	Microorganism	Activity (Zone of Inhibition, mm)	Reference
TS2 (p-Nitro)	Klebsiella pneumoniae	Marked Activity	[3]
TS3 (m-Nitro)	Klebsiella pneumoniae	Marked Activity	[3]
TS2 (p-Nitro)	Curvularia lunata	Marked Activity	[3]
All Compounds	Escherichia coli	Minimum Activity	[3]

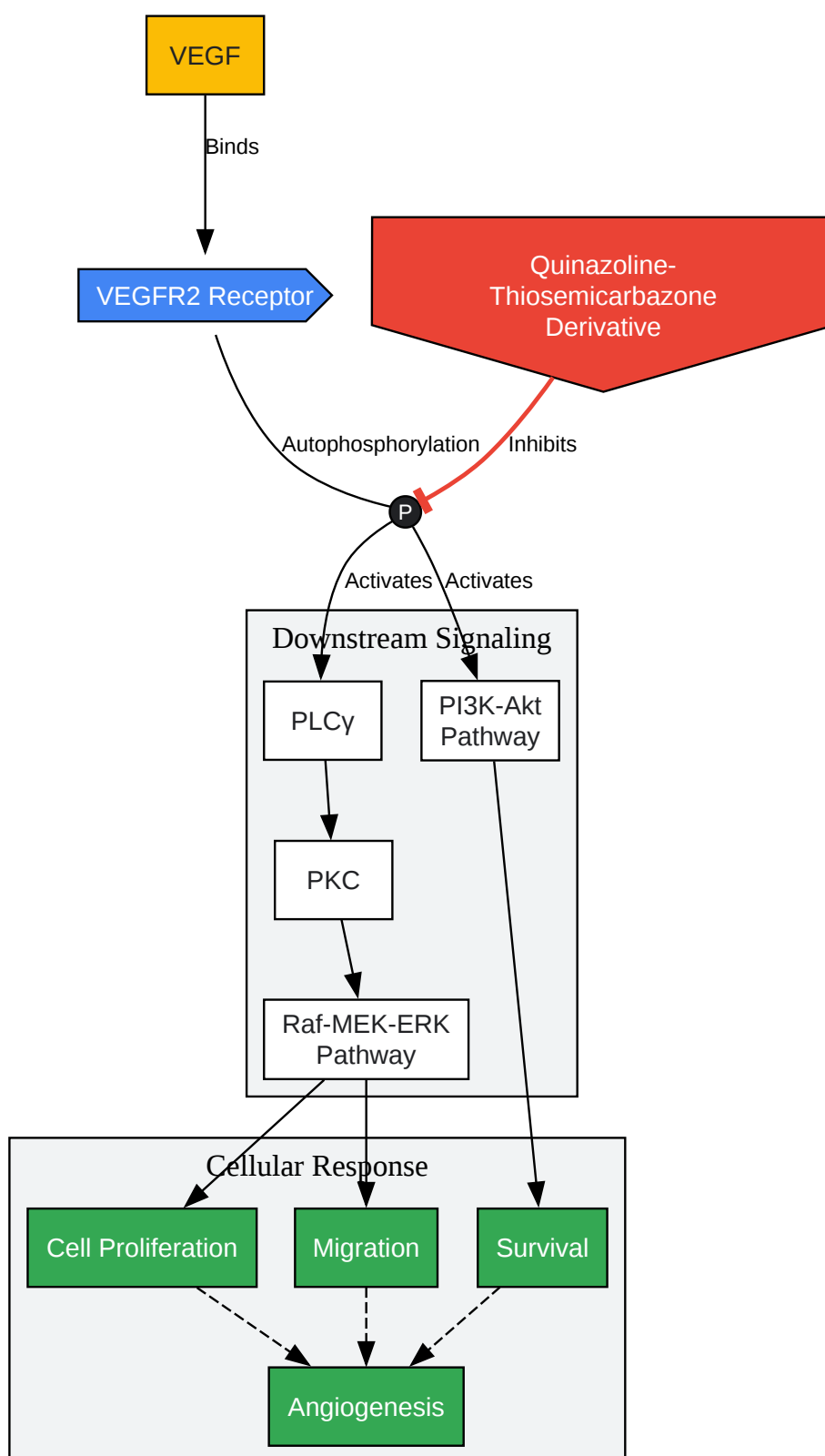
| All Compounds | Aspergillus fumigatus | Moderate Activity |[3] |

Activity is described qualitatively as reported in the source. The disc diffusion assay was used. [3]

Mechanism of Action: VEGFR2 Inhibition

A primary mechanism for the anticancer effect of many quinazoline-thiosemicarbazone derivatives is the inhibition of angiogenesis by targeting VEGFR2.[5] VEGFR2 is a key receptor tyrosine kinase that, upon activation by its ligand (VEGF), triggers downstream signaling cascades promoting endothelial cell proliferation, migration, and survival, which are critical steps for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. [5][6]

The synthesized compounds act as tyrosine kinase inhibitors (TKIs), competing for the ATP-binding site within the catalytic domain of VEGFR2, thereby blocking its autophosphorylation and subsequent signal transduction.



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Caption: Inhibition of the VEGFR2 signaling pathway.

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